Cas no 81363-76-0 (Propane-2-sulfonamide)

Propane-2-sulfonamide is a sulfonamide derivative characterized by its versatile utility in organic synthesis and pharmaceutical applications. Its structure, featuring a sulfonamide group attached to a propane backbone, confers favorable reactivity for use as an intermediate in the preparation of biologically active compounds. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of chemical transformations, including nucleophilic substitutions and condensations. Its well-defined physicochemical properties, such as solubility in polar organic solvents, enhance its practicality in synthetic workflows. Propane-2-sulfonamide is particularly valued for its role in medicinal chemistry, where it serves as a key scaffold for developing sulfonamide-based therapeutics.
Propane-2-sulfonamide structure
Propane-2-sulfonamide structure
商品名:Propane-2-sulfonamide
CAS番号:81363-76-0
MF:C3H9NO2S
メガワット:123.17405962944
MDL:MFCD03550610
CID:60326
PubChem ID:3549191

Propane-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • Propane-2-sulfonamide
    • 2-Propanesulfonamide
    • Isopropyl Sulphonamide
    • ISOPROPYLSULFONAMIDE
    • 2-sulfamylpropane
    • 1-methylethylsulfonamide
    • Isopropylsulphonamide
    • zlchem 43
    • isopropyl sulfonamide
    • PubChem16612
    • KSC447M9F
    • propane-2-sulfonic acid amide
    • dimethylmethanesulfonic acid amide
    • ZLB0030
    • SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • EBD47616
    • BCP25691
    • NE12518
    • AKOS005137911
    • J-521568
    • CS-W005008
    • SY040953
    • SB75616
    • DTXSID80393543
    • MFCD03550610
    • A840110
    • 81363-76-0
    • EN300-57289
    • Z599618876
    • FT-0651799
    • SCHEMBL43258
    • BS-12733
    • Isopropanesulfonamide
    • Propan-2-sulfonamide
    • Propan-2-sulfonic acid amide
    • DB-075761
    • MDL: MFCD03550610
    • インチ: 1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)
    • InChIKey: SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • ほほえんだ: O=S(C(C)C)(N)=O

計算された属性

  • せいみつぶんしりょう: 123.0354g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 123.0354g/mol
  • 単一同位体質量: 123.0354g/mol
  • 水素結合トポロジー分子極性表面積: 68.5Ų
  • 重原子数: 7
  • 複雑さ: 130
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.194
  • ふってん: 216.5°C at 760 mmHg
  • フラッシュポイント: 84.7°C
  • 屈折率: 1.461
  • PSA: 68.54000
  • LogP: 1.46440

Propane-2-sulfonamide セキュリティ情報

Propane-2-sulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Propane-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB254359-25 g
Isopropylsulphonamide; .
81363-76-0
25g
€557.20 2023-04-27
abcr
AB254359-1 g
Isopropylsulphonamide; .
81363-76-0
1g
€96.80 2023-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P42420-1g
Propane-2-sulfonamide
81363-76-0
1g
¥136.0 2021-09-04
Enamine
EN300-57289-0.5g
propane-2-sulfonamide
81363-76-0 95.0%
0.5g
$19.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062491-10g
Propane-2-sulfonamide
81363-76-0 98%
10g
¥631.00 2024-07-28
TRC
P760803-10mg
Propane-2-sulfonamide
81363-76-0
10mg
$ 50.00 2022-06-03
eNovation Chemicals LLC
D954208-25g
Isopropyl Sulphonamide
81363-76-0 98%
25g
$195 2024-06-07
Apollo Scientific
OR17829-5g
Isopropylsulphonamide
81363-76-0 97+%
5g
£44.00 2025-02-19
Fluorochem
230484-25g
Propane-2-sulfonamide
81363-76-0 95%
25g
£304.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062491-25g
Propane-2-sulfonamide
81363-76-0 98%
25g
¥1260.00 2024-07-28

Propane-2-sulfonamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
リファレンス
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
1.2 -50 °C; 20 min, -50 °C
1.3 Reagents: Acetic acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
リファレンス
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
2.2 -50 °C; 20 min, -50 °C
2.3 Reagents: Acetic acid Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
リファレンス
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
リファレンス
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
リファレンス
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
リファレンス
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
リファレンス
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 2567792-04-3 Solvents: Tetrahydrofuran ;  rt → -78 °C; 18 h, -78 °C → rt
リファレンス
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Davies, Thomas Q. ; et al, Organic Letters, 2020, 22(24), 9495-9499

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
リファレンス
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
リファレンス
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Propane-2-sulfonamide Raw materials

Propane-2-sulfonamide Preparation Products

Propane-2-sulfonamide 関連文献

Propane-2-sulfonamideに関する追加情報

Propane-2-sulfonamide (CAS No. 81363-76-0): An Overview of Its Properties, Applications, and Recent Research

Propane-2-sulfonamide (CAS No. 81363-76-0) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as isopropyl sulfonamide, is characterized by its sulfonamide functional group attached to an isopropyl moiety. The molecular formula of Propane-2-sulfonamide is C3H9NO2S, and it has a molecular weight of 119.17 g/mol.

The physical properties of Propane-2-sulfonamide include a white crystalline solid form with a melting point of approximately 145-147°C. It is soluble in water and various organic solvents, making it highly suitable for a wide range of applications in both laboratory and industrial settings. The compound's solubility and stability are crucial factors that contribute to its utility in chemical synthesis and biological assays.

In the realm of chemical synthesis, Propane-2-sulfonamide serves as an important intermediate in the preparation of more complex molecules. Its reactivity and functional group versatility make it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Recent research has highlighted the compound's potential as a precursor for the development of novel drugs targeting various diseases.

Propane-2-sulfonamide has been extensively studied for its biological activities. One notable application is in the field of medicinal chemistry, where it has shown promise as a scaffold for the design of new therapeutic agents. For instance, derivatives of Propane-2-sulfonamide have been explored for their anti-inflammatory and anti-cancer properties. A study published in the Journal of Medicinal Chemistry in 2021 reported that certain sulfonamide derivatives exhibited potent inhibitory effects on inflammatory cytokines, suggesting their potential use in treating inflammatory disorders.

In addition to its medicinal applications, Propane-2-sulfonamide has found utility in environmental chemistry. Researchers have investigated its role in the development of environmentally friendly catalysts and sorbents. A recent study published in Green Chemistry demonstrated that Propane-2-sulfonamide-based materials could effectively remove heavy metals from contaminated water sources, offering a sustainable solution to water purification challenges.

The safety profile of Propane-2-sulfonamide is another critical aspect that has been thoroughly evaluated. Toxicological studies have shown that the compound exhibits low toxicity when handled properly, making it suitable for use in both research and industrial applications. However, standard safety protocols should always be followed to ensure safe handling and storage.

In the pharmaceutical industry, Propane-2-sulfonamide has been used as a starting material for the synthesis of various drugs. Its ability to form stable derivatives with diverse biological activities makes it an attractive candidate for drug discovery programs. For example, a study published in Bioorganic & Medicinal Chemistry Letters in 2020 reported the synthesis and evaluation of novel sulfonamide derivatives as potential antiviral agents against influenza viruses.

The structural flexibility of Propane-2-sulfonamide also allows for its use in combinatorial chemistry approaches. High-throughput screening methods have been employed to identify new lead compounds with improved pharmacological properties. These efforts have led to the discovery of several promising candidates that are currently undergoing further preclinical evaluation.

In conclusion, Propane-2-sulfonamide (CAS No. 81363-76-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and favorable physical properties make it an essential component in chemical synthesis, medicinal chemistry, environmental science, and pharmaceutical research. Ongoing research continues to uncover new potential uses for this versatile compound, further solidifying its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
(CAS:81363-76-0)Propane-2-sulfonamide
A840110
清らかである:99%
はかる:25g
価格 ($):172.0